

An In-depth Technical Guide to Bromocresol Green: Chemical Structure, Properties, and Applications

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Compound of Interest

Compound Name: *Bromocresol green (sodium salt)*

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Introduction

Bromocresol green (BCG) is a triphenylmethane dye belonging to the sulfonephthalein class of indicators.^[1] It is a versatile molecule widely employed in analytical chemistry and biomedical sciences. Its most prominent application is as a pH indicator, exhibiting a distinct color transition from yellow in acidic media to blue in alkaline conditions.^[1] This property makes it invaluable for titrations and the preparation of microbiological growth media.^[1] Furthermore, bromocresol green is extensively used in clinical diagnostics for the quantitative determination of serum albumin, providing insights into liver and kidney function.^[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key experimental protocols related to bromocresol green.

Chemical Structure and Identification

Bromocresol green is chemically known as 3,3',5,5'-tetrabromo-m-cresolsulfonphthalein.^[1] Its structure is characterized by a central sulfonphthalein core with four bromine substituents and two methyl groups on the phenolic rings.

Identifier	Value
IUPAC Name	2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ ⁶ -benzoxathiol-3-yl]-3-methylphenol
Molecular Formula	C ₂₁ H ₁₄ Br ₄ O ₅ S[2][3][4]
CAS Number	76-60-8[3][4]

Physicochemical Properties

The physicochemical properties of bromocresol green are crucial for its function as a pH indicator and analytical reagent. These properties are summarized in the table below.

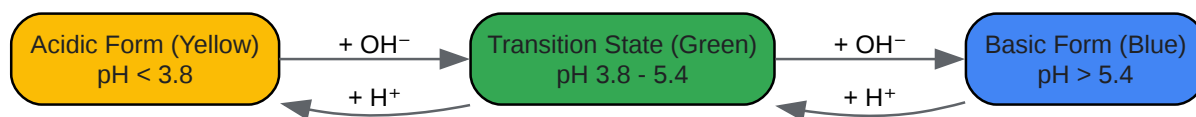
Property	Value
Molar Mass	698.01 g/mol [2][4]
Appearance	Light brown to beige powder[2]
Melting Point	225 °C (decomposes)[2]
pKa	4.8[1]
Solubility	Sparingly soluble in water; Soluble in ethanol, diethyl ether, and benzene.[5]
Absorption Maximum (λ _{max})	Acidic form (yellow): ~444 nm
Basic form (blue): ~617 nm[6]	
Isosbestic Point: ~515 nm[1]	

pH-Dependent Color Change Mechanism

The utility of bromocresol green as a pH indicator stems from a structural rearrangement that occurs with changes in hydrogen ion concentration. In acidic solutions (pH < 3.8), it exists predominantly in its protonated, non-ionized sultone form, which is yellow. As the pH increases, a proton is abstracted, leading to the opening of the lactone ring and the formation of a quinoid structure. This deprotonated, ionized form is blue and is stabilized by resonance. The transition

between these two forms occurs over a pH range of 3.8 to 5.4, appearing green in this range.

[1]



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Caption: pH-dependent color change of Bromocresol Green.

Experimental Protocols

Synthesis of Bromocresol Green

Bromocresol green is synthesized via the bromination of m-cresolsulfonphthalein (Cresol Purple).[1]

Materials:

- m-Cresol purple
- Glacial acetic acid
- Bromine
- Benzene or glacial acetic acid for recrystallization

Procedure:

- Dissolve m-cresol purple in glacial acetic acid in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.
- Prepare a solution of bromine in glacial acetic acid.
- Slowly add the bromine solution dropwise to the m-cresol purple solution while stirring. Maintain the reaction temperature below 80°C.

- After the addition is complete, continue stirring and maintain the temperature between 80 and 90°C for 24 hours.
- Cool the reaction mixture and collect the precipitate by filtration.
- Wash the crude product with glacial acetic acid.
- Dry the crude bromocresol green.
- Purification: Recrystallize the crude product from hot benzene or glacial acetic acid to obtain purified bromocresol green.[3]

Preparation of Bromocresol Green Indicator Solution (0.1% w/v in Ethanol)

Materials:

- Bromocresol green powder
- 95% Ethanol
- 0.1 M Sodium hydroxide solution
- Volumetric flask (100 mL)

Procedure:

- Weigh 0.1 g of bromocresol green powder.
- Dissolve the powder in 20 mL of 95% ethanol in a beaker.
- Add 0.72 mL of 0.1 M sodium hydroxide solution to facilitate dissolution.
- Once dissolved, quantitatively transfer the solution to a 100 mL volumetric flask.
- Dilute to the mark with distilled water and mix thoroughly.

Spectrophotometric Determination of Serum Albumin

This method is based on the specific binding of bromocresol green to albumin at an acidic pH, which causes a shift in the absorption maximum of the dye. The intensity of the resulting blue-green color is directly proportional to the albumin concentration.

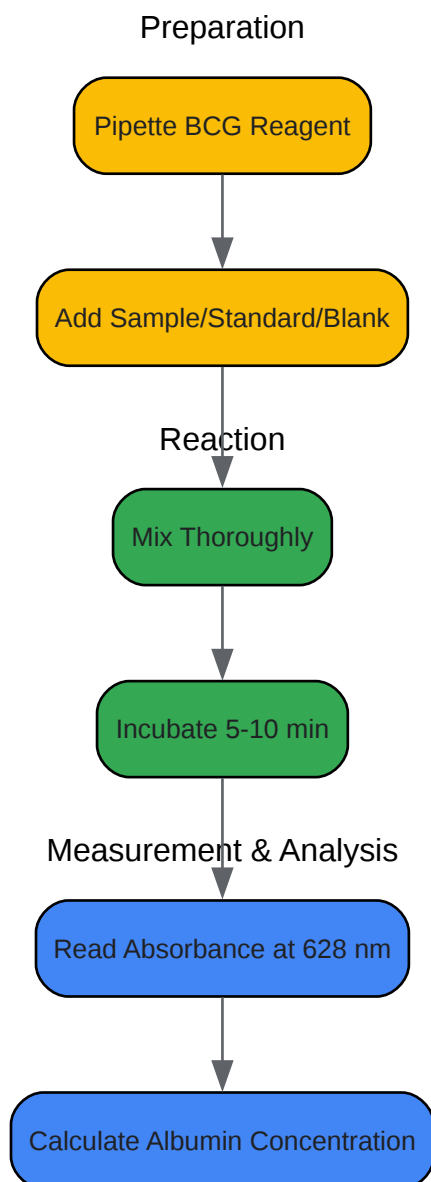
Materials:

- Bromocresol green reagent (0.15 mmol/L in succinate buffer, pH 4.2)
- Albumin standard solution
- Serum or plasma samples
- Spectrophotometer

Procedure:

- Label test tubes for blank, standard, and samples.
- Pipette 1.0 mL of the bromocresol green reagent into each tube.
- Add 10 μ L of distilled water (for blank), albumin standard, or sample to the respective tubes.
- Mix the contents of each tube thoroughly.
- Incubate at room temperature for 5-10 minutes.
- Measure the absorbance of the standard and samples at 628 nm against the reagent blank.
- Calculate the albumin concentration in the samples using the following formula:

Albumin Concentration (g/dL) = (Absorbance of Sample / Absorbance of Standard) x
Concentration of Standard



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Caption: Experimental workflow for the BCG albumin assay.

Conclusion

Bromocresol green remains a cornerstone indicator and analytical reagent in various scientific disciplines. Its well-defined chemical structure and predictable pH-dependent colorimetric properties, coupled with its utility in important diagnostic assays, ensure its continued relevance

in research and clinical settings. The provided protocols offer a standardized approach to its synthesis and application, facilitating reproducible and accurate results.

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